N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Human Carbonic Anhydrase Isozymes
Sulfonamides, like N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, are studied for their ability to inhibit human carbonic anhydrases (CAs). These enzymes are critical in physiological processes, including respiration and acid-base balance. Sulfonamides with specific moieties have shown potent inhibition against various CA isozymes, particularly those associated with tumors, such as hCA IX and XII, suggesting potential for cancer research and therapy (Alafeefy et al., 2015).
Design of Antiproliferative Agents
Research into sulfonamides has also focused on their role in antiproliferative agents. The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties like thiadiazoles, has shown promising results in cytotoxic activity against human cell lines, indicating potential applications in cancer treatment (Abd El-Gilil, 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of sulfonamide derivatives have been extensively studied. Some compounds, such as those derived from aminobenzolamide, have shown significant antifungal activity against Aspergillus and Candida species, making them relevant in the study of infectious diseases (Mastrolorenzo et al., 2000).
Application in Computational Quantum Chemical Studies
Sulfonamides have also been the subject of computational quantum chemical studies. These studies provide insights into the molecular conformation and tautomeric forms of sulfonamide derivatives, which are crucial for understanding their pharmaceutical and biological activities (Gaurav & Krishna, 2021).
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-12-17(28-21-20-12)18(23)22-6-4-13(5-7-22)11-19-29(24,25)14-2-3-15-16(10-14)27-9-8-26-15/h2-3,10,13,19H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJDDPAUHKOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.